molecular formula C18H21NO4 B2808413 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol CAS No. 331852-84-7

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol

Cat. No.: B2808413
CAS No.: 331852-84-7
M. Wt: 315.369
InChI Key: YBULROUUVZPJIH-UHFFFAOYSA-N
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Description

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. The exact mechanism can vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-(6-Bromo-3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1,3-Bis-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane

Uniqueness

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol is unique due to its specific substitution pattern on the isoquinoline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-5-4-12(8-14(15)20)18-13-10-17(23-3)16(22-2)9-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBULROUUVZPJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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